molecular formula C7H3ClF3NO3 B1402164 1-Chloro-4-(difluoromethoxy)-2-fluoro-5-nitro-benzene CAS No. 1417566-52-9

1-Chloro-4-(difluoromethoxy)-2-fluoro-5-nitro-benzene

Cat. No.: B1402164
CAS No.: 1417566-52-9
M. Wt: 241.55 g/mol
InChI Key: LCKJWPFUWOGJSI-UHFFFAOYSA-N
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Description

1-Chloro-4-(difluoromethoxy)-2-fluoro-5-nitro-benzene: is an aromatic compound characterized by the presence of chlorine, fluorine, and nitro functional groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-4-(difluoromethoxy)-2-fluoro-5-nitro-benzene typically involves multiple steps, starting from readily available precursors. One common method involves the nitration of 1-Chloro-4-(difluoromethoxy)-2-fluorobenzene using a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent over-nitration.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance safety. The use of catalysts and optimized reaction parameters can improve yield and reduce by-products.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-4-(difluoromethoxy)-2-fluoro-5-nitro-benzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation: The compound can undergo oxidation reactions, although these are less common due to the stability of the aromatic ring.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide.

    Reduction: Catalysts like palladium on carbon or reagents like lithium aluminum hydride.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products:

    Nucleophilic Substitution: Products include substituted derivatives where the chlorine atom is replaced by other functional groups.

    Reduction: The major product is 1-Chloro-4-(difluoromethoxy)-2-fluoro-5-amino-benzene.

    Oxidation: Oxidation products are less common but may include quinones or other oxidized aromatic compounds.

Scientific Research Applications

Chemistry: 1-Chloro-4-(difluoromethoxy)-2-fluoro-5-nitro-benzene is used as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable building block in organic synthesis.

Biology: In biological research, this compound can be used to study the effects of fluorinated aromatic compounds on biological systems. Its derivatives may have potential as enzyme inhibitors or probes for studying biochemical pathways.

Medicine: The compound and its derivatives are investigated for their potential pharmacological activities. Fluorinated aromatic compounds often exhibit enhanced metabolic stability and bioavailability, making them attractive candidates for drug development.

Industry: In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its unique properties can enhance the performance of these materials in various applications.

Mechanism of Action

The mechanism of action of 1-Chloro-4-(difluoromethoxy)-2-fluoro-5-nitro-benzene depends on its specific application. In medicinal chemistry, its derivatives may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of fluorine atoms can influence the compound’s binding affinity and selectivity, enhancing its therapeutic potential.

Comparison with Similar Compounds

  • 1-Chloro-4-(difluoromethoxy)-2-fluorobenzene
  • 1-Chloro-4-(difluoromethoxy)-2-nitrobenzene
  • 1-Chloro-4-(difluoromethoxy)-2-methoxybenzene

Comparison: 1-Chloro-4-(difluoromethoxy)-2-fluoro-5-nitro-benzene is unique due to the combination of chlorine, fluorine, and nitro groups on the benzene ring. This combination imparts distinct chemical reactivity and physical properties compared to similar compounds. For example, the presence of the nitro group enhances the compound’s electron-withdrawing capability, influencing its reactivity in nucleophilic substitution reactions.

Properties

IUPAC Name

1-chloro-4-(difluoromethoxy)-2-fluoro-5-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClF3NO3/c8-3-1-5(12(13)14)6(2-4(3)9)15-7(10)11/h1-2,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCKJWPFUWOGJSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)F)OC(F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClF3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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